molecular formula C8H8ClF2N B13595682 1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine

1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine

Cat. No.: B13595682
M. Wt: 191.60 g/mol
InChI Key: LNWBYMRPZAPHLD-UHFFFAOYSA-N
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Description

1-(3-chloro-2,4-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2,4-difluorophenyl)ethan-1-amine typically involves the reaction of 3-chloro-2,4-difluoroaniline with ethyl chloroacetate, followed by reduction. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating under reflux .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2,4-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanamines, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

1-(3-chloro-2,4-difluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2,4-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2,4-difluorophenyl)ethanone
  • (S)-2-chloro-1-(3,4-difluorophenyl)ethanol
  • (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-amine

Uniqueness

1-(3-chloro-2,4-difluorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(3-chloro-2,4-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8ClF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3

InChI Key

LNWBYMRPZAPHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)Cl)F)N

Origin of Product

United States

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